molecular formula C10H13ClN2O2 B4188333 N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide

N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide

Cat. No. B4188333
M. Wt: 228.67 g/mol
InChI Key: OEPBGMZTFTUWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide, also known as CGP 7930, is a chemical compound that has been widely used in scientific research due to its unique properties. It was first synthesized in the early 1990s and has since been studied extensively for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 involves its binding to the GABAB receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. By blocking this receptor, this compound 7930 can modulate the activity of neurons and affect various physiological processes, including neurotransmitter release, synaptic plasticity, and pain perception.
Biochemical and physiological effects:
This compound 7930 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of pain perception. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 is its selectivity for the GABAB receptor, which allows for more precise modulation of neuronal activity. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930. One area of interest is its potential application in the treatment of neurological and psychiatric disorders, particularly those that are related to GABA receptor dysfunction. Another area of interest is its potential use in the study of pain perception and the development of new pain medications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound 7930 and its potential limitations in laboratory experiments.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 has been used in a variety of scientific studies, including those related to neuroscience, pharmacology, and oncology. One of its primary applications is in the study of GABA receptors, which are involved in the regulation of neuronal activity in the brain. This compound 7930 has been shown to selectively block a specific subtype of GABA receptor, known as the GABAB receptor, which has led to a better understanding of its role in various physiological processes.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-ethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-6-5-10(14)13-9-4-3-8(11)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPBGMZTFTUWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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